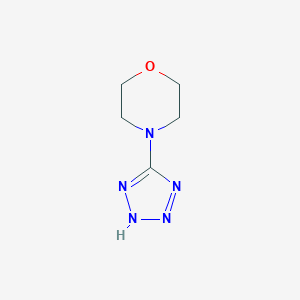

4-(2H-tetrazol-5-yl)morpholine

Description

Contextual Significance of Tetrazole-Morpholine Hybrid Systems

The interest in hybrid molecules containing both tetrazole and morpholine (B109124) moieties stems from the recognized utility of each ring system in medicinal chemistry and materials science. ontosight.ai Tetrazoles are often considered bioisosteres of carboxylic acids, meaning they can mimic the biological activity of a carboxylic acid group while potentially offering improved metabolic stability and bioavailability. This has led to their incorporation into a number of widely used pharmaceuticals. ontosight.ai

The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their aqueous solubility and to modulate their pharmacokinetic profiles. Its presence can lead to improved absorption and distribution within biological systems. Therefore, the combination of a tetrazole and a morpholine ring in a single molecule is a rational design strategy for the development of new chemical entities with potentially favorable pharmacological properties. Research on related compounds, such as those with a linker between the two rings, has explored their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai

Overview of Heterocyclic Scaffolds in Advanced Chemical Sciences

Heterocyclic compounds, which are cyclic compounds containing at least two different elements in the ring, are fundamental to the chemical sciences. Their structural diversity and ability to engage in a wide range of chemical interactions, including hydrogen bonding and coordination with metal ions, make them indispensable tools in drug discovery and materials science. ontosight.ai Nitrogen-containing heterocycles, in particular, are prevalent in nature and form the core of many natural products, vitamins, and alkaloids.

In advanced chemical sciences, the development of novel synthetic methods to create functionalized heterocyclic scaffolds is a major area of research. nih.gov These scaffolds serve as starting points for the construction of large libraries of compounds for high-throughput screening in the quest for new drugs and materials. The ability to combine different heterocyclic rings, such as in the case of a tetrazole-morpholine hybrid, expands the accessible chemical space and allows for the fine-tuning of molecular properties to achieve a desired biological or material function. scielo.br

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₉N₅O |

| Molecular Weight | 155.16 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| LogP (estimated) | -0.5 to 0.5 |

| Tautomeric Forms | Exists as 1H and 2H tautomers |

Synthesis of 5-Substituted Tetrazoles

The most common method for the synthesis of 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide. nih.govscielo.br This reaction can be catalyzed by a variety of reagents, including zinc salts or silica-supported sulfuric acid. nih.govorganic-chemistry.org For the synthesis of 4-(2H-tetrazol-5-yl)morpholine, the conceptual starting material would be morpholinoacetonitrile.

The general synthetic approach involves reacting the nitrile with sodium azide in a suitable solvent, such as dimethylformamide (DMF) or water, in the presence of a catalyst. nih.govorganic-chemistry.org The reaction mixture is typically heated to facilitate the cycloaddition and formation of the tetrazole ring. The workup procedure would then involve acidification to protonate the tetrazole ring, followed by extraction and purification of the final product. The specific tautomer obtained (1H or 2H) can be influenced by the reaction conditions and the substituents on the tetrazole ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-3-11-4-2-10(1)5-6-8-9-7-5/h1-4H2,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBHSAXFHWPZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371780 | |

| Record name | 4-(2H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133237-33-9 | |

| Record name | 4-(2H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2h Tetrazol 5 Yl Morpholine and Analogous Structures

Direct Synthesis Approaches to 4-(2H-tetrazol-5-yl)morpholine

The most direct and widely employed methods for constructing the 5-morpholino-1H-tetrazole core involve the formation of the tetrazole ring from a morpholine-containing precursor. These strategies are primarily centered around cycloaddition and multicomponent reactions.

1,3-Dipolar Cycloaddition Reactions of Nitriles with Azides

The cornerstone for the synthesis of 5-substituted-1H-tetrazoles is the Huisgen 1,3-dipolar cycloaddition, specifically the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. In the context of this compound, the key reaction involves the cycloaddition of morpholine-4-carbonitrile with an azide, such as sodium azide (NaN₃) or hydrazoic acid (HN₃).

This reaction is a powerful tool for the formation of the tetrazole ring, although it often requires elevated temperatures and the use of catalysts to proceed efficiently. The mechanism is believed to involve the activation of the nitrile by a Lewis or Brønsted acid, which increases its electrophilicity and facilitates the nucleophilic attack by the azide ion. This is followed by cyclization to form the tetrazole ring. The reaction is versatile and compatible with a wide array of nitriles, including aliphatic and aromatic variants.

Multicomponent Reaction Strategies in Tetrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. For tetrazole synthesis, isocyanide-based MCRs like the Ugi-azide and Passerini-azide reactions are particularly relevant.

The Ugi-azide four-component reaction (UA-4CR) typically involves an oxo-component (aldehyde or ketone), an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide, TMSN₃). The reaction proceeds through the formation of an iminium ion, which is then attacked by both the isocyanide and the azide, ultimately leading to a 1,5-disubstituted tetrazole. While this method is not a direct route to the specific N-unsubstituted target compound this compound, it is a significant strategy for producing analogous structures where the tetrazole N1 position is substituted. For example, if morpholine (B109124) is used as the amine component, the reaction yields a complex tetrazole with a morpholinomethyl substituent at the N1 position.

The Ugi-azide reaction is highly valued for its ability to rapidly generate libraries of structurally diverse tetrazole derivatives from readily available starting materials.

Precursor Chemistry and Strategic Intermediate Functionalization

The primary precursor for the direct synthesis of this compound via cycloaddition is morpholine-4-carbonitrile . The synthesis of this key intermediate is a critical first step. It is typically prepared by the reaction of morpholine with a cyanating agent. A common laboratory method involves the use of cyanogen (B1215507) bromide (BrCN) in the presence of a base to neutralize the HBr byproduct.

The reaction proceeds via nucleophilic attack of the secondary amine of morpholine on the electrophilic carbon of cyanogen bromide, leading to the formation of the C-N bond and displacement of the bromide ion. Careful control of reaction conditions is necessary due to the toxicity of cyanogen bromide.

Regioselective and Stereoselective Synthesis Considerations

For the synthesis of this compound, stereoselectivity is not a factor as the molecule is achiral and possesses no stereocenters. However, regioselectivity is a crucial consideration due to the potential for tautomerism in the 5-substituted-1H-tetrazole ring. The proton on the tetrazole ring can reside on either the N1 or N2 nitrogen atom, leading to two different tautomers: the 1H- and 2H-forms.

Theoretical studies on the related 5-amino-tetrazole have shown that the 2H-tautomer is generally the most energetically preferred form in the gas phase. acs.org In solution and in the solid state, the equilibrium can shift, with the 1H-tautomer often being predominant. The relative stability of these tautomers can be influenced by the substituent at the C5 position, solvent polarity, and solid-state packing effects.

When the tetrazole ring is subsequently alkylated, a mixture of N1 and N2 substituted isomers is often formed. The ratio of these regioisomers is highly variable and depends on the nature of the alkylating agent, the substituent on the tetrazole, and the reaction conditions. nih.govresearchgate.net

Catalytic Systems and Promoters in Tetrazole-Morpholine Formation

The [3+2] cycloaddition of nitriles and azides often requires harsh conditions, such as high temperatures and long reaction times. To overcome these limitations, a variety of catalytic systems and promoters have been developed to facilitate the formation of the tetrazole ring under milder conditions. These catalysts are typically Lewis acids that activate the nitrile substrate.

Homogeneous Catalysts:

Zinc Salts: Zinc(II) salts, such as ZnBr₂ and ZnCl₂, are highly effective catalysts for this transformation. nih.gov Density functional theory (DFT) calculations suggest that the zinc ion coordinates to the nitrogen of the nitrile group, which significantly lowers the activation barrier for the nucleophilic attack by the azide ion. acs.org This allows the reaction to proceed readily, even in environmentally benign solvents like water. nih.gov

Copper Salts: Copper(II) salts, like CuSO₄·5H₂O, have also been employed as efficient and inexpensive catalysts for the synthesis of 5-substituted-1H-tetrazoles in solvents like DMSO. scielo.br

Cobalt Complexes: Cobalt(II) complexes with tetradentate ligands have been shown to catalyze the azide-nitrile cycloaddition effectively. Mechanistic studies indicate the formation of a cobalt(II)-diazido intermediate which is the active catalytic species. acs.org

Other Lewis Acids: Other Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) have also been used to promote the reaction. nih.gov

Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, several solid-supported catalysts have been developed.

Silica Sulfuric Acid (SSA): A solid acid catalyst, SSA, has been shown to be highly efficient for the one-pot synthesis of 5-substituted 1H-tetrazoles in DMF. nih.gov

Zeolites: Cobalt-exchanged Y zeolite (CoY) has been reported as a reusable heterogeneous catalyst that demonstrates good performance under aerobic conditions. acs.org

Nano-catalysts: Nano-TiCl₄·SiO₂ has been used as a recoverable and efficient catalyst for this reaction. scielo.org.za

The choice of catalyst depends on the specific substrate, desired reaction conditions (e.g., solvent, temperature), and scalability requirements.

Interactive Table: Comparison of Catalytic Systems for 5-Substituted-1H-Tetrazole Synthesis

| Catalyst System | Type | Typical Solvent(s) | Typical Temperature (°C) | Key Advantages |

| ZnBr₂ / ZnCl₂ | Homogeneous | Water, DMF, Alcohols | 100 - 130 | Effective in water, well-studied mechanism |

| CuSO₄·5H₂O | Homogeneous | DMSO, DMF | 110 - 120 | Inexpensive, readily available |

| Co(II) Complex | Homogeneous | DMSO | 110 | High yields, mechanistically studied |

| Silica Sulfuric Acid | Heterogeneous | DMF | 120 - 130 | Recyclable, simple workup |

| CoY Zeolite | Heterogeneous | DMF | 120 | Reusable, milder conditions |

| nano-TiCl₄·SiO₂ | Heterogeneous | DMF | Reflux | Recyclable, high yields |

Optimization of Reaction Conditions for Enhanced Yields and Purity

Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The key variables include the choice of solvent, reaction temperature, nature of the azide source, and stoichiometry.

Solvent Effects: The choice of solvent significantly impacts the reaction rate and yield. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are most commonly used as they effectively dissolve the azide salt and nitrile precursor, and allow for the high temperatures often required for the reaction. acs.orgnih.gov Water has also been successfully used as a green solvent, particularly in zinc-catalyzed systems, which offers safety and environmental benefits. nih.govorganic-chemistry.org Non-polar solvents like toluene (B28343) or solvent-free conditions are also reported, often in conjunction with specific catalysts or microwave irradiation. acs.orgthieme-connect.com

Temperature and Reaction Time: Uncatalyzed reactions typically require high temperatures (100-150 °C) and prolonged reaction times. The use of catalysts can significantly lower the required temperature and shorten the reaction duration. acs.org Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles. thieme-connect.com

Azide Source and Stoichiometry: Sodium azide (NaN₃) is the most common and cost-effective azide source. An excess of the azide salt is typically used to drive the reaction to completion. Other sources like trimethylsilyl azide (TMSN₃) are used in specific contexts, such as multicomponent reactions.

Work-up and Purification: The work-up procedure for the synthesis of 5-substituted-1H-tetrazoles is generally straightforward. Since the tetrazole ring is acidic, the product often exists as a sodium salt in the reaction mixture. Upon completion of the reaction, the mixture is cooled and acidified (e.g., with HCl). This protonates the tetrazole, causing it to precipitate from the aqueous solution. The solid product can then be isolated by filtration and purified by recrystallization. nih.govscielo.org.za

Interactive Table: Optimization Parameters for Azide-Nitrile Cycloaddition

| Parameter | Common Options | Effect on Reaction |

| Solvent | DMF, DMSO, Water, Toluene | Affects solubility of reactants, reaction rate, and work-up. Polar aprotic solvents are common. |

| Temperature | 100 - 150 °C (Conventional), Microwave | Higher temperatures increase reaction rate but can lead to side products. Catalysts lower required temperature. |

| Catalyst | Zn(II), Cu(II), Co(II), Solid Acids | Increases reaction rate, allows for milder conditions, and can improve yield. |

| Azide Source | NaN₃, TMSN₃ | NaN₃ is common and inexpensive. TMSN₃ is used in specific MCRs. |

| Stoichiometry | 1.5 - 2.0 equivalents of azide | An excess of azide is typically used to ensure complete conversion of the nitrile. |

| Work-up | Acidification (e.g., with HCl) | Protonates the tetrazolate anion, causing the product to precipitate for easy isolation. |

Advanced Structural Characterization and Elucidation

Single-Crystal X-ray Diffraction Analysis

No publicly available single-crystal X-ray diffraction data for 4-(2H-tetrazol-5-yl)morpholine could be located. Such an analysis would be invaluable for definitively determining its three-dimensional structure.

Determination of Solid-State Conformations and Tautomeric Forms

Without crystal structure data, the precise solid-state conformation and the dominant tautomeric form (1H- versus 2H-tetrazole) of this compound remain unconfirmed. Generally, 5-substituted tetrazoles can exist as either 1H or 2H tautomers, and their prevalence is influenced by the substituent and the crystalline environment.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A crystallographic study would elucidate the network of intermolecular forces. It is expected that the tetrazole ring's N-H group would act as a hydrogen bond donor, while the nitrogen atoms of the ring and the oxygen atom of the morpholine (B109124) ring could act as acceptors. However, specific distances, angles, and motifs like π-π stacking cannot be detailed without experimental data.

Conformational Dynamics of Morpholine and Tetrazole Rings

In related structures, the morpholine ring typically adopts a stable chair conformation. It is highly probable that the morpholine ring in this compound also assumes this conformation, but experimental confirmation is lacking. The planarity and orientation of the tetrazole ring relative to the morpholine substituent are also unknown.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for this compound is not available in the surveyed literature. While data for derivatives exists, the chemical shifts are significantly influenced by other substituents, making them unsuitable for direct application to the parent compound.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

A hypothetical ¹H NMR spectrum would be expected to show two distinct signals for the morpholine protons, likely appearing as triplets in the 3-4 ppm region, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The tetrazole N-H proton would likely appear as a broad singlet at a much higher chemical shift.

A ¹³C NMR spectrum would be predicted to show a signal for the tetrazole carbon and two signals for the morpholine carbons. The exact chemical shifts, which are essential for definitive structural assignment, remain undetermined.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be necessary to unambiguously assign the proton and carbon signals and confirm the connectivity between the morpholine and tetrazole rings. Such studies on this compound have not been reported.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

The IR spectrum of a related compound, 7-methoxy-5-morpholinotetrazolo[1,5-a]quinoline, showed characteristic peaks for the C=N stretching at 1663.0 cm⁻¹ and C-N stretching at 1427.7 cm⁻¹. derpharmachemica.com Another related structure, 4-{[2'-(1H-Tetrazol-5-yl)-biphenyl-4-yl]methyl}morpholine, exhibited IR absorptions at 2990 cm⁻¹ and 1650 cm⁻¹. pnrjournal.com Based on these and other similar compounds, the expected characteristic vibrational modes for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (Tetrazole) | Stretching | 3450 - 3300 |

| C-H (Morpholine) | Asymmetric & Symmetric Stretching | 2990 - 2850 |

| C=N (Tetrazole ring) | Stretching | 1660 - 1550 |

| N=N (Tetrazole ring) | Stretching | 1460 - 1400 |

| C-N (Morpholine & Tetrazole) | Stretching | 1430 - 1250 |

| C-O-C (Morpholine) | Asymmetric Stretching | 1140 - 1070 |

This table is generated based on typical vibrational frequencies for the functional groups listed and data from related compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio (m/z), HRMS allows for the confident assignment of a molecular formula.

For this compound, the molecular formula is C₅H₉N₅O. The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. An entry in a dataset of compounds analyzed by LC-HRMS lists the theoretical m/z for C₅H₉N₅O as 156.0880 for the [M+H]⁺ ion. doi.org

Experimental HRMS data from closely related morpholine-tetrazole derivatives further supports the utility of this technique. For instance, in a study of phenylmorpholine linked aminotetrazoles, the compound 4-(2-fluoro-4-(1H-tetrazol-1-yl)phenyl)morpholine (C₁₁H₁₃N₅OF) had a calculated [M+H]⁺ of 250.1104 and an experimental value of 250.1105. arkat-usa.org Another study on 1,5-disubstituted tetrazoles reported a calculated HRMS value of 253.1903 for C₁₂H₂₃N₅O, with a found value of 253.1895. mdpi.com These examples highlight the accuracy of HRMS in confirming the elemental composition of complex heterocyclic molecules.

The table below summarizes the expected high-resolution mass spectrometry data for this compound.

| Molecular Formula | Ion | Calculated m/z | Observed m/z |

| C₅H₉N₅O | [M+H]⁺ | 156.0880 | Data not available |

The calculated m/z value is based on the theoretical exact mass of the protonated molecule. doi.org An experimental value from a dedicated analysis of this compound is not available in the reviewed literature.

Computational Chemistry and Theoretical Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to investigate the intrinsic properties of 4-(2H-tetrazol-5-yl)morpholine at the electronic level. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction capabilities.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity.

While specific HOMO-LUMO energy values for this compound are not extensively documented in publicly available literature, studies on analogous tetrazole derivatives offer valuable insights. For instance, DFT calculations on various hydrazinotetrazoles have shown that the 1H-forms and neutral molecules tend to have smaller HOMO-LUMO energy gaps compared to their 2H-forms and anionic counterparts, suggesting higher reactivity. pku.edu.cn In a study of novel tetrazole hybrids, compounds with lower HOMO-LUMO energy gaps (e.g., 4.7856 eV) were predicted to have higher chemical reactivity. researchgate.net For this compound, the lone pairs on the nitrogen atoms of the tetrazole ring and the oxygen atom of the morpholine (B109124) ring are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the π-system of the tetrazole ring, indicating its role in accepting electrons.

Table 1: Representative HOMO-LUMO Energy Gaps of Tetrazole Derivatives

| Compound/Derivative Class | HOMO-LUMO Energy Gap (eV) | Reference |

| Tetrazole Hybrid 7d | 4.7856 | researchgate.net |

| Tetrazole Hybrid 7e | 4.7905 | researchgate.net |

| Tetrazole Hybrid 7j | 4.89009 | researchgate.net |

This table presents data for analogous compounds to provide context for the potential electronic properties of this compound.

Prediction of Global and Local Reactivity Descriptors (Hardness, Softness, Chemical Potential)

Chemical Potential (μ): Describes the escaping tendency of electrons from a system in its ground state. More negative values indicate a better electron acceptor.

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. A larger HOMO-LUMO gap generally implies greater hardness.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Calculations on related tetrazole hybrids have demonstrated a correlation between these descriptors and chemical reactivity. researchgate.net For example, compounds with higher chemical softness and lower chemical hardness were predicted to be more reactive. researchgate.net A theoretical study on aminothiophene and its Schiff base derivatives, which also discussed tetrazole derivatives, highlighted the use of these parameters to understand bioactive nature. ajrconline.orgajrconline.org

Table 2: Calculated Global Reactivity Descriptors for Representative Tetrazole Hybrids

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Reference |

| Tetrazole Hybrid 7d | -3.07254 | 2.3928 | 0.41792 | researchgate.net |

| Tetrazole Hybrid 7e | -3.06173 | 2.3952 | 0.41749 | researchgate.net |

| Tetrazole Hybrid 7j | -3.0166 | 2.44504 | 0.40899 | researchgate.net |

This table showcases descriptor values for analogous compounds to infer the reactivity of this compound.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface.

For this compound, the MEP map would be expected to show negative potential (red/yellow regions) around the nitrogen atoms of the tetrazole ring and the oxygen atom of the morpholine ring, indicating these are the most likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.netchemrxiv.org The hydrogen atoms on the morpholine ring would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. The topology of the electrostatic potential has been used to demonstrate the bioisosteric similarity between tetrazole and carboxylate anions. researchgate.net Studies on other heterocyclic systems have shown that the MEP chart can be effectively used to predict reactivity and active sites for interactions. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the exploration of their conformational landscapes. researchgate.net For this compound, the key flexible region is the morpholine ring, which typically adopts a chair conformation. nih.gov

Molecular Docking Studies for Receptor Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, as well as the strength of the interaction. austinpublishinggroup.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrazole-Morpholine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

The tetrazole-morpholine scaffold is a common feature in compounds with a wide range of biological activities. vu.edu.auresearchgate.net QSAR studies on tetrazole derivatives have been developed to predict their acute toxicity, highlighting the importance of understanding the potential risks associated with these compounds. nih.gov While a specific QSAR model for this compound has not been reported, the general principles of QSAR suggest that descriptors related to the electronic properties (as determined by DFT), hydrophobicity, and steric features of the molecule would be crucial in determining its biological activity. The development of such models can help in identifying key structural features that contribute to the desired biological effect. arkat-usa.org

Bioisosteric Principles and Molecular Scaffold Design

The Tetrazole Moiety as a Carboxylic Acid and Amide Bioisostere

In medicinal chemistry, the replacement of a functional group with another that retains similar biological activity is a strategy known as bioisosterism. researchgate.net The 5-substituted-1H-tetrazole ring is one of the most widely recognized non-classical bioisosteres for the carboxylic acid group. drughunter.com This substitution is a critical strategy used by medicinal chemists to overcome the limitations associated with carboxylic acids, such as poor metabolic stability, limited membrane permeability, and potential for toxicity. drughunter.comnih.gov

The tetrazole functional group acts as a metabolically stable surrogate for the carboxylic acid moiety. hilarispublisher.com Its pKa is comparable to that of a carboxylic acid (pKa ≈ 4.5–4.9 for tetrazole vs. 4.2–4.5 for carboxylic acid), allowing it to maintain the necessary acidic character to interact with biological targets. drughunter.comacs.org However, tetrazoles generally exhibit greater lipophilicity, which can be advantageous for improving a compound's pharmacokinetic profile. drughunter.comhilarispublisher.com Despite this, increased lipophilicity does not always translate to better membrane permeability, as tetrazoles can form strong hydrogen bonds that increase desolvation energy. drughunter.com

The utility of tetrazoles as carboxylic acid bioisosteres is well-documented. A classic example is the development of losartan, an angiotensin II type 1 (AT1) receptor antagonist, where replacing a carboxylic acid with a tetrazole ring resulted in a tenfold increase in potency and significantly improved oral bioavailability. drughunter.comnih.gov Beyond serving as a carboxylic acid mimic, 1,5-disubstituted tetrazoles can also act as effective bioisosteres for cis-amide bonds, a feature valuable in the design of peptidomimetics. acs.org

Table 1: Physicochemical Properties of Carboxylic Acid vs. Tetrazole Bioisosteres

| Property | Carboxylic Acid | 5-Substituted Tetrazole | Significance in Drug Design |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | Comparable acidity allows for similar ionic interactions with biological targets. drughunter.comacs.org |

| Lipophilicity | Lower | Generally Higher | Can improve absorption and distribution, but permeability is not guaranteed. drughunter.comhilarispublisher.com |

| Metabolic Stability | Susceptible to Phase II metabolism (e.g., glucuronidation) | Generally stable to common metabolic transformations. hilarispublisher.comtandfonline.com | Leads to improved in vivo half-life and reduced potential for reactive metabolites. nih.gov |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor | Maintains key interactions with target proteins. researchgate.netacs.org |

The Morpholine (B109124) Ring as a Privileged Scaffold in Drug Design Paradigms

The morpholine ring is a six-membered saturated heterocycle containing both an ether and a secondary amine functional group. jchemrev.comjchemrev.com It is frequently incorporated into bioactive molecules and is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its ability to bind to a variety of biological targets with high affinity, coupled with its favorable physicochemical, metabolic, and pharmacokinetic properties. nih.govacs.org

The inclusion of a morpholine moiety in a drug candidate can confer several advantages:

Improved Physicochemical Properties: The morpholine ring imparts a well-balanced hydrophilic-lipophilic profile and can improve aqueous solubility. acs.org

Metabolic Stability: The scaffold itself is generally robust and resistant to metabolic degradation. nih.gov

Synthetic Accessibility: The morpholine ring is a versatile and readily available building block that can be easily incorporated into molecules. jchemrev.comnih.gov

Numerous approved drugs feature the morpholine heterocycle, highlighting its importance in drug discovery. jchemrev.comnih.gov Thoughtfully substituted morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory actions. jchemrev.comjchemrev.com

Rational Design Principles for Novel 4-(2H-tetrazol-5-yl)morpholine Derivatives

The rational design of novel derivatives based on the this compound scaffold involves leveraging the distinct properties of each component. The core structure combines the acidic, metabolically stable tetrazole with the privileged, property-enhancing morpholine ring. The goal of derivatization is to introduce specific functional groups that can interact with a desired biological target to elicit a therapeutic effect.

A key synthetic route to produce such derivatives involves the reaction of an α-amino nitrile with sodium azide (B81097). nih.gov For example, novel phenyl(2H-tetrazol-5-yl)methanamine derivatives, including 4-((4-methoxyphenyl)(2H-tetrazol-5-yl)methyl)morpholine, have been synthesized and evaluated for antifungal activity. nih.gov Another approach involves reacting a tetrazole derivative with a chloroethyl-morpholine to yield morpholinoethyl tetrazole compounds, which have been investigated as potential antitubercular agents. nih.gov

Design strategies for new derivatives would focus on:

Substitution on a Linking Group: As seen in the phenyl(2H-tetrazol-5-yl)methanamine series, a central phenyl ring can be substituted to modulate activity. nih.gov Different substituents can alter electronic properties and create new interactions with the target protein.

Modification of the Linker: The length and nature of the chain connecting the morpholine and tetrazole moieties can be varied. For instance, an ethyl linker is used in some antitubercular candidates. nih.gov This can optimize the spatial orientation of the two key scaffolds.

Direct Substitution on the Morpholine Ring: Although less common, substitution on the carbon atoms of the morpholine ring could provide finer control over the molecule's conformation and properties.

Docking studies can play a crucial role in this rational design process, helping to predict how newly designed analogues will bind to the active site of a target enzyme or receptor. nih.govnih.gov For instance, in the design of antitubercular agents, the tetrazole moiety and a 4-phenylcoumarin (B95950) ring system were identified as crucial for binding to the InhA enzyme active site. nih.gov

Table 2: Examples of Synthesized Tetrazole-Morpholine Derivatives and Their Investigated Activities

| Derivative Name | Linker/Core Structure | Investigated Biological Activity | Reference |

|---|---|---|---|

| 4-((4-methoxyphenyl)(2H-tetrazol-5-yl)methyl)morpholine | (4-methoxyphenyl)methyl | Antifungal | nih.gov |

| 7-((2-(2-Morpholinoethyl)-2H-tetrazol-5-yl)methoxy)-6-chloro-4-phenyl-2H-chromen-2-one | Methoxy-6-chloro-4-phenyl-2H-chromen-2-one | Antitubercular (InhA inhibitor) | nih.gov |

| N-[1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl]benzamide | 3-Fluoro-4-morpholinophenyl | Antioxidant | researchgate.net |

| N-(tetrazol-1H-5-yl)-6,14-endoethenotetrahydrothebaine derivatives (contains morpholine alkaloid) | Endoethenotetrahydrothebaine | Analgesic | vu.edu.au |

Scaffold Hopping and Lead Optimization Strategies for Tetrazole-Morpholine Hybrids

Scaffold hopping is a powerful strategy in medicinal chemistry used to discover structurally novel compounds by modifying the central core of a known active molecule. uniroma1.it The aim is to identify isofunctional structures with different backbones to improve properties like potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or to secure new intellectual property. uniroma1.itnih.govnih.gov

For a lead compound based on the this compound framework, scaffold hopping could involve several approaches:

Replacing the Morpholine Ring: The morpholine could be "hopped" to other six-membered heterocycles like piperazine, thiomorpholine, or 1,1-dioxothiomorpholine to probe for improved activity or properties. acs.org

Replacing the Tetrazole Ring: While the tetrazole is an excellent carboxylic acid bioisostere, other acidic heterocycles like 5-oxo-1,2,4-oxadiazoles could be explored as alternatives to modulate lipophilicity and bioavailability. drughunter.com

Ring Opening/Closure: The morpholine ring could be opened to an acyclic ether-amine, or conversely, a flexible linker could be cyclized to form a new ring system. nih.gov

Once a promising lead is identified, lead optimization is employed to fine-tune its structure for clinical candidacy. For tetrazole-morpholine hybrids, this would involve systematic modifications, such as:

Bioisosteric Replacement of the Carboxyl Group: As a foundational principle, ensuring the tetrazole is the optimal acidic group is key. acs.org

Systematic Decoration: Adding various substituents to any available positions on the scaffold (e.g., an aromatic linker) to build a detailed structure-activity relationship (SAR). nih.gov This helps identify which substitutions enhance potency and which are detrimental.

Improving Physicochemical Properties: Modifications would be guided by the need to balance potency with drug-like properties, such as solubility and permeability, to ensure the compound can reach its target in the body. acs.org

These strategies, from rational design to scaffold hopping and lead optimization, are integral to transforming a promising chemical scaffold like this compound into a potential therapeutic agent.

Mechanistic Investigations of Biological Activities in Vitro Studies

Enzyme Inhibition Assays and Mechanistic Elucidation (e.g., Tubulin, COX-2)

Molecular Interactions with Biological Macromolecules (e.g., DNA Binding, Protein Interactions)

There is a lack of specific studies detailing the direct molecular interactions of 4-(2H-tetrazol-5-yl)morpholine with biological macromolecules such as DNA or specific proteins. Research on related compounds, for example, N'-(4,6-dimorpholino-1,3,5-triazin-2-yl)-2-(5-methyl-1H-tetrazol-1-yl)acetohydrazide, has shown interactions with DNA. rcsi.science However, these studies focus on significantly larger and structurally different molecules, making it impossible to attribute these binding properties to the this compound moiety alone. The nature and strength of any potential interactions are heavily influenced by the complete chemical structure of the molecule .

In Vitro Screening for Biological Activities in Cell-Based Assays

Comprehensive in vitro screening data for this compound in cell-based assays is not documented in the available scientific literature.

Cytotoxic Activity in Cancer Cell Lines (Mechanistic Focus)

No specific studies have been published detailing the cytotoxic activity and underlying mechanisms of this compound in cancer cell lines. While various derivatives containing this chemical scaffold have been synthesized and evaluated for their anticancer potential, the cytotoxic effects observed are a function of the entire molecule. arkat-usa.org

Anti-inflammatory Response Pathways

There is no direct evidence from in vitro studies to characterize the effects of this compound on anti-inflammatory response pathways. The anti-inflammatory properties reported for some tetrazole and morpholine-containing derivatives cannot be directly ascribed to the unsubstituted parent compound. ontosight.ai

Antioxidant Scavenging Mechanisms

Specific in vitro studies to determine the antioxidant scavenging mechanisms of this compound have not been reported. While research has been conducted on the antioxidant potential of some complex tetrazole derivatives, these results are not specific to this compound itself.

Applications in Advanced Materials and Niche Technologies

Design and Synthesis of Inorganic-Organic Hybrid Materials

The synthesis of inorganic-organic hybrid materials allows for the creation of novel compounds with tunable properties by combining the functionalities of both organic and inorganic components. In this context, 4-(2H-tetrazol-5-yl)morpholine and its derivatives have been successfully employed as organic ligands to construct complex hybrid structures with polyoxometalates (POMs).

One notable example is the synthesis of a unique ionic hybrid material, [C6H12N5O]3[(PO4)W12O36]·5H2O, from the reaction of ((1H-tetrazol-5-yl)methyl)morpholine with α-H3[(PO4)W12O36]·21H2O. researchgate.net This compound was characterized by various methods, including elemental analysis, IR and 1H NMR spectroscopies, TGA, and single-crystal X-ray diffraction. researchgate.net The crystal structure reveals a two-dimensional inorganic infinite plane-like arrangement formed by van der Waals interactions. researchgate.net

Another significant hybrid material is tetrakis{4-[(2H-tetrazol-5-yl)methyl]morpholin-4-ium} dodecatungstosilicate hexahydrate, (C6H12N5O)4[W12(SiO4)O36]·6H2O. nih.gov Its crystal structure is composed of an α-Keggin-type [W12(SiO4)O36]4− polyoxidoanion, four [(2H-tetrazol-5-yl)methyl]morpholinium cations, and six uncoordinated water molecules. nih.goviucr.org The synthesis involves the reaction of ((1H-tetrazole-5-yl)methyl)morpholine with α-H3[W12(SiO4)O36]·21(H2O). nih.gov The morpholine (B109124) rings in the cations adopt chair conformations, and the crystal structure is stabilized by extensive N—H⋯O, N—H⋯N, O—H⋯O, and O—H⋯N hydrogen bonds. nih.gov

These studies demonstrate the ability of the morpholine-tetrazole ligand to act as a template or counter-ion in the formation of complex, multidimensional structures with polyoxometalates. The resulting hybrid materials exhibit interesting structural topologies and have potential applications in catalysis, non-linear optics, and as anti-viral drugs. nih.gov

| Compound Name | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

| Tris[((1H-tetrazol-5-yl)methyl) morpholine] dodecatungstophosphate(V) pentahydrate | [C6H12N5O]3[(PO4)W12O36]·5H2O | Monoclinic | P21/n | Two-dimensional inorganic infinite plane-like structure formed by van der Waals interactions. | researchgate.net |

| Tetrakis{4-[(2H-tetrazol-5-yl)methyl]morpholin-4-ium} dodecatungstosilicate hexahydrate | (C6H12N5O)4[W12(SiO4)O36]·6H2O | Triclinic | P-1 | α-Keggin-type polyoxidoanion with morpholinium cations and water molecules. | nih.gov |

Exploration in High-Energy Density Materials and Propellant Components

The tetrazole ring is a well-known explosophore due to its high nitrogen content and large positive heat of formation, which releases a significant amount of energy upon decomposition. researchgate.netresearchgate.net These properties make tetrazole-containing compounds attractive candidates for high-energy density materials (HEDMs). uni-muenchen.demdpi.com Research into tetrazole derivatives has shown their potential as energetic materials and components in rocket propellants. acs.org

The incorporation of a morpholine ring into a tetrazole structure, as in this compound, can influence the stability and energetic performance of the resulting material. While specific energetic data for this compound is not extensively documented in the public domain, the general characteristics of tetrazole-based energetic materials provide a strong indication of its potential. Tetrazoles are known for their high thermal stability, low toxicity, and reduced sensitivity to mechanical stimuli compared to some traditional explosives. researchgate.net

The development of energetic coordination polymers (ECPs) using tetrazole-based ligands is an active area of research. frontiersin.orgrsc.org These materials can offer a balance between high energy content and improved safety characteristics. The nitrogen-rich nature of the tetrazole ring contributes to a high heat of formation and the generation of a large volume of gas upon decomposition, which are desirable properties for propellants. researchgate.netacs.org The morpholine moiety can enhance the thermal stability and modify the physical properties of the energetic material, potentially leading to improved processing and handling characteristics for propellant formulations. researchgate.net

| Property | Significance in High-Energy Materials | Contribution of Tetrazole Ring | Potential Influence of Morpholine Moiety |

| High Nitrogen Content | Leads to high heat of formation and generation of gaseous N2 upon decomposition. | The tetrazole ring is one of the most nitrogen-rich heterocyclic compounds. researchgate.netresearchgate.net | Does not directly contribute to nitrogen content but can improve stability. |

| Heat of Formation | A high positive heat of formation indicates a large energy release. | Tetrazoles have a high positive heat of formation. researchgate.net | Can modify the overall heat of formation of the compound. |

| Thermal Stability | Important for safe handling, storage, and controlled decomposition. | Tetrazoles generally exhibit good thermal stability. researchgate.net | The stable morpholine ring can enhance the thermal stability of the molecule. |

| Density | Higher density can lead to higher detonation velocity and pressure. | The packing efficiency of tetrazole derivatives influences their density. rsc.org | The morpholine group affects the crystal packing and thus the density. |

Utilization in Environmentally Benign Gas Generator Technologies

A significant advantage of nitrogen-rich compounds like tetrazoles in energetic applications is their potential for "green" or environmentally benign characteristics. frontiersin.org The primary decomposition product of many high-nitrogen materials is molecular nitrogen (N2), which is a non-toxic and environmentally harmless gas. acs.org This makes them attractive for use in applications such as automotive airbags and other gas-generating systems where the release of harmful substances is a major concern.

Tetrazole derivatives are being investigated as components of gas generators due to their high burn rate, relative stability, and the high volume of nitrogen gas they produce upon combustion. acs.org The clean decomposition of these materials, yielding primarily nitrogen gas, is a key factor driving this research.

The presence of the morpholine group in this compound can contribute to a more controlled combustion process and may reduce the production of undesirable byproducts. The oxygen atom in the morpholine ring can also influence the oxygen balance of the energetic formulation, which is a critical parameter in designing clean-burning gas generants. By carefully selecting the components of a gas-generating composition, it is possible to formulate mixtures that produce a minimal amount of solid residue and toxic gases.

The use of tetrazole-based compounds in gas generators represents a significant step towards developing more environmentally friendly safety systems and other technologies that rely on rapid gas production.

Future Directions and Emerging Research Opportunities

Development of Green Chemistry Approaches for Synthesis

The chemical industry's increasing emphasis on sustainability has spurred research into environmentally friendly synthetic protocols. For 4-(2H-tetrazol-5-yl)morpholine, future efforts will move away from traditional methods that often rely on hazardous reagents and solvents. Green chemistry approaches promise to reduce waste, improve energy efficiency, and enhance safety. benthamdirect.com

Key research avenues include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for synthesizing complex molecules like tetrazoles in a single step, which improves atom economy and reduces the number of purification steps required. benthamdirect.com The Ugi-azide reaction, a well-known MCR, can be adapted for the synthesis of 1,5-disubstituted tetrazoles and could be optimized for producing morpholine-substituted derivatives. rsc.orgmdpi.com

Eco-Friendly Solvents and Catalysts: Research is focusing on replacing volatile organic solvents with greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids. researchgate.netconicet.gov.ar The use of heterogeneous nanocatalysts, which can be easily recovered and reused, is also a promising area. rsc.orgdergipark.org.tr For instance, zinc promoters in water-based solvents have been shown to greatly simplify tetrazole synthesis. conicet.gov.ar

Alternative Energy Sources: The application of microwave irradiation or sonication can significantly accelerate reaction times and improve yields, often under solvent-free conditions, contributing to a more sustainable process. benthamdirect.com

Table 1: Comparison of Synthetic Approaches for Tetrazole Derivatives

| Parameter | Traditional Synthesis | Green Chemistry Approach |

| Primary Method | [3+2] cycloaddition with hazardous azides (e.g., hydrazoic acid) | One-pot multicomponent reactions (MCRs) |

| Solvents | Volatile organic compounds (e.g., DMF) | Water, PEG, glycerol, or solvent-free conditions researchgate.netconicet.gov.ar |

| Catalysts | Homogeneous Lewis acids (e.g., AlCl₃, SnCl₂) | Reusable heterogeneous catalysts (e.g., nano-catalysts, solid acids) rsc.orgdergipark.org.tr |

| Energy Input | Conventional heating (long reaction times) | Microwave or ultrasound assistance (rapid reactions) benthamdirect.com |

| Waste Generation | High, with byproducts and solvent waste | Low, due to high atom economy and catalyst recyclability benthamdirect.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of novel compounds. pitt.edutandfonline.com For this compound, these computational tools can be used to design new derivatives with tailored properties.

Future research will likely involve:

Predictive Modeling: ML algorithms can be trained on existing chemical and biological data to build Quantitative Structure-Activity Relationship (QSAR) models. tandfonline.com These models can predict the biological activity, physicochemical properties (e.g., solubility, stability), and potential of new, unsynthesized derivatives. mdpi.comresearchgate.net

Generative Models: Generative Adversarial Networks (GANs) and other deep learning models can generate novel molecular structures based on a desired set of properties. pitt.edu This allows for the exploration of a vast chemical space to identify promising candidates that incorporate the this compound scaffold.

Virtual Screening: Structure-based virtual screening, enhanced by ML, can rapidly screen large compound libraries to identify molecules that are likely to interact with a specific biological target, such as an enzyme or receptor. mdpi.com This significantly reduces the time and cost associated with initial hit identification. rsc.org

Table 2: Role of AI/ML in the Design of this compound Analogs

| AI/ML Application | Objective | Expected Outcome |

| QSAR Modeling | Predict biological activity and properties of new derivatives. | Prioritized list of candidates for synthesis with high probability of success. tandfonline.com |

| Generative Chemistry | Design novel molecules with optimized characteristics. | Innovative structures with improved efficacy or novel functions. pitt.edu |

| Virtual Screening | Identify potential biological targets for the compound. | Discovery of new therapeutic applications and mechanisms of action. mdpi.com |

| Reaction Prediction | Optimize synthetic routes for higher efficiency and yield. | More efficient and sustainable synthesis protocols. |

Elucidation of Undiscovered Mechanistic Pathways in Biological Systems

While the tetrazole ring is well-known as a bioisostere for the carboxylic acid group, the full range of its biological interactions and mechanisms is not completely understood. nih.gov The presence of the morpholine (B109124) ring further modulates the compound's properties, potentially leading to unique biological activities. thieme-connect.com

Future research should focus on:

Target Deconvolution: Identifying the specific proteins, enzymes, or receptors that interact with this compound is crucial. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can uncover its direct binding partners.

Bioisosteric Role Exploration: Mechanistic studies are needed to understand how the tetrazole ring mimics a carboxylic acid in various biological contexts. nih.gov This includes investigating its role in forming hydrogen bonds, chelating metal ions within active sites, and participating in π-stacking interactions. nih.gov For example, studies on other tetrazoles have shown direct interaction with zinc atoms in enzyme active sites. nih.gov

Systems Biology Approaches: Investigating the compound's effect on global cellular pathways through transcriptomics and metabolomics can reveal downstream effects and provide a broader understanding of its mechanism of action beyond a single target.

Table 3: Potential Biological Targets and Mechanisms for Investigation

| Potential Target Class | Plausible Mechanism of Action | Rationale |

| Metalloenzymes | Chelation of metal cofactors (e.g., Zn²⁺, Mg²⁺) in the active site. | The nitrogen-rich tetrazole ring can act as an effective metal chelator, similar to a carboxylate. nih.gov |

| Kinases | ATP-competitive or allosteric inhibition. | The heterocyclic scaffold can form key hydrogen bonds within the kinase hinge region. |

| G-Protein Coupled Receptors (GPCRs) | Orthosteric or allosteric modulation. | The compound can mimic endogenous ligands containing a carboxylate group. |

| Redox-Regulating Enzymes | Inhibition of enzymes like glutathione (B108866) reductase. | Tetrazole derivatives have been shown to inhibit enzymes involved in managing oxidative stress. nih.gov |

Expansion of Applications into Novel Scientific and Technological Domains

The unique properties of the tetrazole ring—high nitrogen content, aromaticity, and strong electron-withdrawing character—open up applications beyond its traditional use in medicinal chemistry. bohrium.commdpi.com The morpholine moiety adds desirable physicochemical properties like improved solubility.

Emerging research could explore:

Materials Science: The high nitrogen content and thermal stability of tetrazoles make them candidates for the development of high-energy-density materials (HEDMs) or gas-generating agents for applications like automotive airbags. mdpi.combohrium.com

Coordination Chemistry: Tetrazole derivatives are excellent ligands for forming stable complexes with various metal ions. mdpi.comrug.nl These complexes could find use as catalysts, in analytical chemistry for metal ion detection, or in the development of functional materials like metal-organic frameworks (MOFs).

Functional Polymers: Incorporating the this compound moiety into polymer backbones could create materials with specific properties, such as improved thermal stability, ion conductivity for fuel cell membranes, or as corrosion inhibitors. bohrium.com

Agrochemicals: The structural motifs present in the compound are also found in molecules with applications as plant growth regulators, herbicides, or fungicides. arkat-usa.org

Table 4: Potential Novel Applications for this compound

| Domain | Potential Application | Key Property Utilized |

| Materials Science | Nitrogen-rich energetic materials or polymers. bohrium.com | High nitrogen content, thermal stability. |

| Coordination Chemistry | Heterogeneous catalysts or sensors. | Metal-chelating ability of the tetrazole ring. mdpi.com |

| Polymer Chemistry | Corrosion-inhibiting coatings. | Ability to form protective layers on metal surfaces. bohrium.com |

| Photography/Imaging | Stabilizers in imaging formulations. | Chemical stability and interaction with silver halides. arkat-usa.org |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2H-tetrazol-5-yl)morpholine and its derivatives?

- Methodology :

- Cycloaddition : React 4-cyanophenol with NaN₃/NH₄Cl in DMF under reflux to form the tetrazole ring .

- Acylation : Treat intermediates with acetic anhydride/NaOH at 0–5°C to stabilize reactive intermediates and avoid hydrolysis .

- Alkylation : Use alkyl halides and K₂CO₃ in acetonitrile under reflux for N-alkylation, monitoring progress via TLC (toluene/ethyl acetoacetate/water, 8.7:1.2:1.1) .

- Key Considerations :

- Control reaction temperature to prevent tetrazole ring decomposition.

- Purify via recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Techniques :

- ¹H/¹³C NMR : Assign proton environments (e.g., morpholine chair conformations at δ 3.6–3.8 ppm) and verify substitution patterns .

- XRD : Resolve chair conformations of morpholine rings and hydrogen-bonding networks (N–H⋯O, O–H⋯N) in crystal lattices .

- IR Spectroscopy : Confirm tetrazole C=N stretches (~1600 cm⁻¹) and N–H bending modes (~1500 cm⁻¹) .

- Data Interpretation :

- Use SHELX software for crystal structure refinement, noting hydrogen-bonding distances (e.g., 2.8–3.2 Å in α-Keggin hybrids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during tetrazole alkylation?

- Experimental Design :

- Control Reactions : Compare alkylation outcomes using methyl iodide vs. bulkier halides (e.g., benzyl bromide) to assess steric effects .

- DFT Calculations : Model transition states to predict preferential N1 vs. N2 alkylation (e.g., 4-(2-methyl-2H-tetrazol-5-yl)aniline formation ).

- Case Study :

- In microwave-assisted synthesis, higher temperatures (120°C) favor N2-alkylation due to kinetic control, while room temperature favors thermodynamic N1 products .

Q. What strategies improve the yield of this compound hybrids in polyoxometalate (POM) systems?

- Optimization :

- Solvent Choice : Use polar aprotic solvents (DMF/DMSO) to enhance cation-POM anion interactions, achieving 70–85% yields .

- Counterion Effects : Replace K⁺ with [(tetrazolylmethyl)morpholinium]⁺ to stabilize α-Keggin structures via H-bonding .

- Data Table :

| Hybrid System | Yield (%) | H-Bond Distance (Å) |

|---|---|---|

| [W₁₂(SiO₄)O₃₆]⁴⁻ with tetrazole | 78 | 2.85–3.12 |

| Unmodified POM | 52 | N/A |

Q. How can biological activity studies be designed for tetrazole-morpholine hybrids?

- Approach :

- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀) or cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays .

- Toxicity Profiling : Conduct acute/subacute toxicity studies in rodent models (e.g., LD₅₀ determination for oil liniments ).

- Challenges :

- Address low aqueous solubility by formulating as PEGylated nanoparticles or β-cyclodextrin complexes .

Methodological Challenges

Q. What are common pitfalls in interpreting NMR data for tetrazole derivatives?

- Solutions :

- Use DEPT-135 to distinguish CH₂ groups in morpholine rings from tetrazole protons.

- Compare with computed chemical shifts (e.g., via ACD/Labs) to resolve ambiguities in diastereomeric mixtures .

Q. How to handle hygroscopic intermediates during synthesis?

- Protocol :

- Conduct reactions under inert atmosphere (N₂/Ar) and store intermediates in desiccators with P₂O₅.

- Use anhydrous K₂CO₃ as a base to minimize water ingress during alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.